
2-Bromo-4-cyclopropylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyclopropylbenzoic acid is an organic compound with the molecular formula C({10})H({9})BrO(_{2}) It is characterized by a bromine atom attached to the second position and a cyclopropyl group attached to the fourth position of a benzoic acid ring
Synthetic Routes and Reaction Conditions:
Bromination of 4-cyclopropylbenzoic acid: One common method involves the bromination of 4-cyclopropylbenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction typically occurs in a solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Cyclopropylation of 2-bromobenzoic acid: Another approach is the cyclopropylation of 2-bromobenzoic acid. This can be achieved through a cyclopropanation reaction using diazomethane or a similar reagent in the presence of a transition metal catalyst.
Industrial Production Methods: Industrial production of this compound often involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the bromine atom is replaced by a carbon-carbon bond formation with an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Thionyl chloride or oxalyl chloride for conversion to acyl chlorides.
Reduction: Lithium aluminum hydride (LiAlH({3})) for reduction to alcohols.
Coupling Reactions: Palladium catalysts (Pd/C, Pd(PPh({4})) in the presence of bases like potassium carbonate (K({3})).
Major Products:
Substitution Products: Amino, thiol, or alkoxy derivatives.
Oxidation Products: Acyl chlorides.
Reduction Products: Alcohols.
Coupling Products: Biaryl or styrene derivatives.
Scientific Research Applications
2-Bromo-4-cyclopropylbenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Bromo-4-cyclopropylbenzoic acid exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.
Protein-Ligand Interactions: It can form non-covalent interactions with proteins, affecting their structure and function.
Cellular Pathways: In medicinal chemistry, its derivatives may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
2-Bromo-4-cyclopropylbenzoic acid can be compared with other brominated benzoic acids and cyclopropyl-substituted benzoic acids:
2-Bromobenzoic Acid: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in biological applications.
4-Cyclopropylbenzoic Acid: Lacks the bromine atom, which reduces its reactivity in substitution and coupling reactions.
2-Bromo-4-methylbenzoic Acid: Similar in reactivity but the methyl group provides different steric and electronic properties compared to the cyclopropyl group.
These comparisons highlight the unique combination of reactivity and steric properties provided by the bromine and cyclopropyl groups in this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-4-cyclopropylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGKRCZSZCSUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid](/img/structure/B8096918.png)
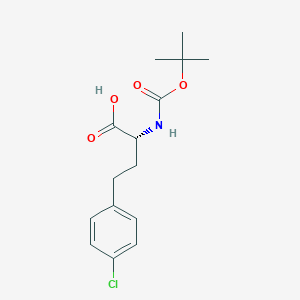

![2-[2-(Morpholinomethyl)phenyl]acetic acid HCl](/img/structure/B8096930.png)

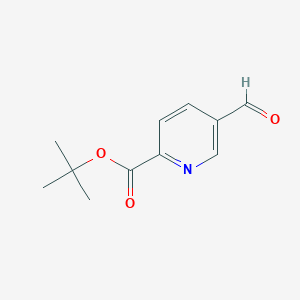
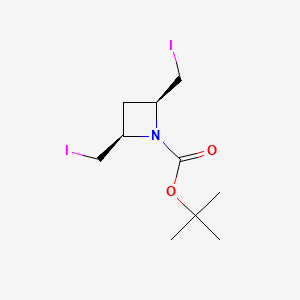
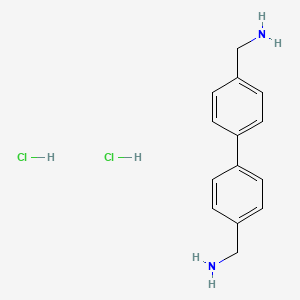

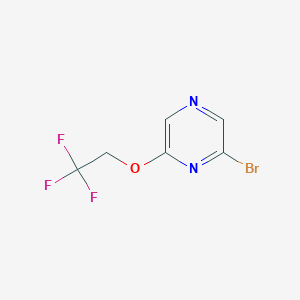
![(2S,3S)-2,3-bis(benzoyloxy)butanedioic acid; (3R)-3-cyclopentyl-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B8096992.png)
